Dihydrocodeine phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

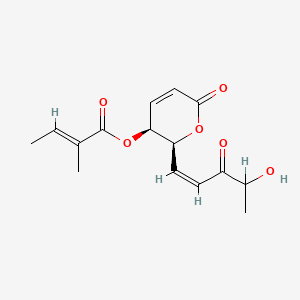

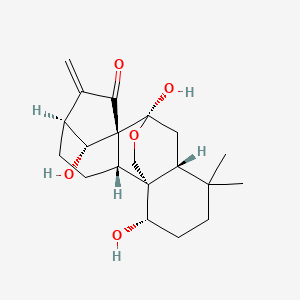

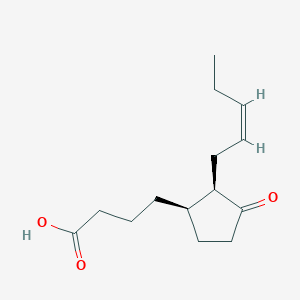

Dihydrocodeine phosphate is an alkaloid phosphate and an organoammonium phosphate. It derives from a codeine.

Applications De Recherche Scientifique

Reverse-Translational Research and Pediatric Pharmacotherapy

- Research led by H. Yamazaki in 2019 focused on reverse-translational approaches in drug development and clinical pharmacotherapy, including dihydrocodeine phosphate. This approach uses clinical data and preclinical studies to discover new pharmacotherapies and methods to prevent drug-induced side effects. The study highlighted the need for standardized methodologies in hospitals and laboratories for drug concentration measurements and genotyping of drug-metabolizing enzymes, emphasizing the significance of such research in pediatric pharmacotherapy (Yamazaki, 2019).

Physiologically Based Pharmacokinetic Modeling

- A 2019 study by Miki Ota et al. developed a full physiologically based pharmacokinetic (PBPK) model for dihydrocodeine. This model was validated to simulate pharmacokinetic profiles in both adults and pediatric cases, including a 1-month-old infant and a 14-year-old who took an overdose of this compound. The model accurately reflected observed values, suggesting its effectiveness in predicting dihydrocodeine pharmacokinetics across different developmental ages (Ota et al., 2019).

Cancer Pain Management

- A study conducted in 2005 by Wang Jie-jun et al. compared the effects of dihydrocodeine tartrate and codeine phosphate in treating moderate cancer pain. This randomized study found similar efficacy between dihydrocodeine tartrate and codeine phosphate for cancer pain management, providing an alternative option for patients (Wang Jie-jun et al., 2005).

Drug-Induced Eruptions in Patients with Psoriasis

- Nakai et al. in 2015 reported a case where this compound induced acute generalized exanthematous pustulosis (AGEP) in a patient with psoriasis vulgaris who had an IL36RN mutation. This highlights the potential of this compound to activate immune responses in certain genetic backgrounds, providing insights into drug-gene interactions (Nakai et al., 2015).

Phosphate Ester and Anhydride Metabolic Network in Biochemical Research

- In 2021, Ning Sheng et al. developed a strategy for determining various types of phosphate metabolites, including phosphate esters and anhydrides, which have significant implications in biochemical research and medical therapy. This includes monitoring endogenous active phosphate metabolites for investigating biological processes or drug mechanisms, providing a broader understanding of phosphate-related compounds in biochemical pathways (Sheng et al., 2021).

Comparative Studies in Pharmacokinetics

- Research by Moore et al. in 2000 and Edwards et al. in 2000 on the pharmacokinetics of dihydrocodeine highlighted its efficacy and adverse effects in postoperative pain management. These comparative studies contribute to understanding the relative efficacy and potential harms of dihydrocodeine in clinical settings (Moore et al., 2000); (Edwards et al., 2000).

Alternative Treatments for Opiate Dependence

- A study by J. Robertson et al. in 2006 examined the efficacy of dihydrocodeine versus methadone as a maintenance treatment for opiate dependence. This randomized controlled trial provided evidence that dihydrocodeine is a viable alternative to methadone, contributing to the understanding of treatment options for opiate dependence (Robertson et al., 2006).

Proteome Studies and Molecular Tools

- Joachimiak and Błażewska in 2018 discussed the use of phosph(on)ate-containing probes, including phosphate esters and anhydrides, as molecular tools for proteome studies. This research highlights the importance of phosphorus-bearing molecules in biological processes and their potential in diagnostics and screening assays (Joachimiak & Błażewska, 2018).

Propriétés

Numéro CAS |

24204-13-5 |

|---|---|

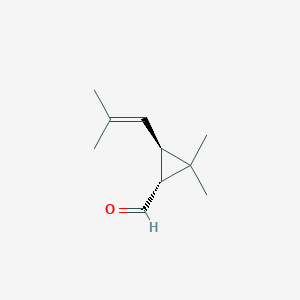

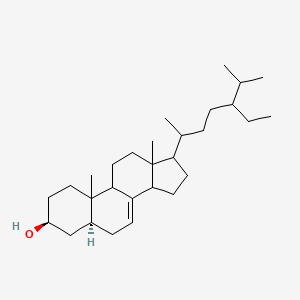

Formule moléculaire |

C18H26NO7P |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid |

InChI |

InChI=1S/C18H23NO3.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |

Clé InChI |

HFBYLYCMISIEMM-FFHNEAJVSA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.OP(=O)(O)O |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |

Autres numéros CAS |

24204-13-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

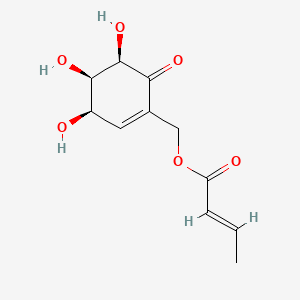

![(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)